5-Aza-2'-deoxyuridine
Overview
Description
Mechanism of Action
Target of Action
5-Aza-2’-deoxyuridine (also known as Decitabine) is a cytosine analog that primarily targets DNA methyltransferase , an enzyme responsible for adding a methyl group to the DNA molecule . This methylation process plays a crucial role in gene expression and genome stability .
Mode of Action
Decitabine acts as a DNA methyltransferase inhibitor . It gets incorporated into the DNA during replication, and when the DNA methyltransferase enzyme tries to methylate the DNA, it gets trapped and inhibited due to the presence of Decitabine . This results in hypomethylation or decreased methylation of DNA . Hypomethylation can lead to the reactivation of tumor suppressor genes that had been silenced by aberrant DNA methylation, a common event in various types of cancer .
Biochemical Pathways
Decitabine affects the DNA methylation pathways . DNA methylation is a key epigenetic mechanism used by cells to control gene expression. Decitabine’s incorporation into DNA leads to the inhibition of DNA methyltransferase, thereby preventing the addition of a methyl group to the cytosine residue of the DNA molecule . This results in a decrease in DNA methylation (hypomethylation), which can reactivate silenced genes and influence genome-wide methylation .
Pharmacokinetics
The pharmacokinetics of Decitabine are crucial for its therapeutic effect. It has a high clearance rate and is rapidly eliminated, primarily through metabolic processes . The plasma half-life of Decitabine in humans is approximately 20 minutes due to the high levels of cytidine deaminase, an enzyme that inactivates this analog, in the liver . This rapid inactivation provides a rationale for using an inhibitor of cytidine deaminase in combination with Decitabine .
Result of Action
The primary result of Decitabine’s action is the reactivation of silenced genes , particularly tumor suppressor genes, through the process of DNA hypomethylation . This can lead to various outcomes, including differentiation of cells, loss of malignant properties, or even programmed cell death (apoptosis) . Decitabine also restores the expression of certain proteins like caspase-8 and caspase-10, enhancing apoptosis in certain resistant cell lines .
Action Environment
The effect of Decitabine on gene expression is highly context-dependent and can differ for the same gene under different environmental settings . This may be due to the nature of the silencing mechanisms involved - DNA methylation, repressive histone modifications, or a combination of both . Therefore, the cellular environment and the specific genetic and epigenetic context can significantly influence Decitabine’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Aza-2’-deoxyuridine interacts with various enzymes and proteins. It is a potent inhibitor of human DNA methyltransferase 1 (hDNMT1) and the bacterial DNA methyltransferase (M. Eco RII) . It is also a mutagen that can form productive base pairs with either Guanine or Cytosine . The treatment of dedifferentiated chondrocytes with 5-Aza-2’-deoxyuridine displayed no considerable impact on the maintenance of marker gene expression observed in the dedifferentiated state, while the chondrogenic differentiation capacity was compromised .
Cellular Effects
5-Aza-2’-deoxyuridine has various effects on different types of cells and cellular processes. It can induce genome-wide hypomethylation in rice . It can also influence genome-wide methylation and cause a series of epigenetic variations . In human cells, it can induce 5azaC-dR type fragile sites .
Molecular Mechanism
The primary mechanism by which 5-Aza-2’-deoxyuridine decreases 5-methylcytosine levels in mammalian cells is by inhibition of the enzyme responsible for the faithful maintenance and transmission of DNA methylation patterns from one cell generation to the next, DNA methyltransferase I (DNMT1) . It can also reactivate tumor suppressor genes silenced by aberrant DNA methylation .
Temporal Effects in Laboratory Settings
5-Aza-2’-deoxyuridine rapidly breaks down in aqueous solution to the stable compound 2’-deoxyriboguanylurea . Cells allowed to recover from 5-Aza-2’-deoxyuridine treatment only partially recover DNA methylation levels, retaining an epigenetic ‘imprint’ of drug exposure .
Dosage Effects in Animal Models
Low-dose 5-Aza-2’-deoxyuridine is effective for myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) and can induce complete remissions (CR). Maintenance of CR with low-dose 5-Aza-2’-deoxyuridine is difficult .
Metabolic Pathways
5-Aza-2’-deoxyuridine is commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its (in)activation .
Transport and Distribution
The plasma half-life of 5-Aza-2’-deoxyuridine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Subcellular Localization
It is known that it can be incorporated into DNA , suggesting that it is localized in the nucleus where DNA replication occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2’-deoxyuridine typically involves the modification of cytidine. One common method includes the reaction of 5-azacytosine with 2-deoxy-D-ribose under acidic conditions to form the nucleoside. This process requires careful control of temperature and pH to ensure the correct formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 5-Aza-2’-deoxyuridine often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, involving multi-step processes that include the protection and deprotection of functional groups, as well as chromatographic purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Aza-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, affecting its biological activity.
Reduction: Reduction reactions can alter the functional groups, potentially impacting its efficacy as a hypomethylating agent.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of 5-aza-2’-deoxyuridine derivatives with altered methylation properties .
Scientific Research Applications
5-Aza-2’-deoxyuridine has a
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBBRWEQLPGLD-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=O)NC2=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25501-08-0 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025501080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZINE-2,4(1H,3H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4T487KX7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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